1-甲基-4-苯基-1H-咪唑

概述

描述

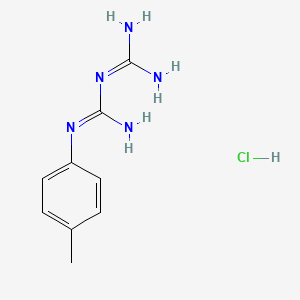

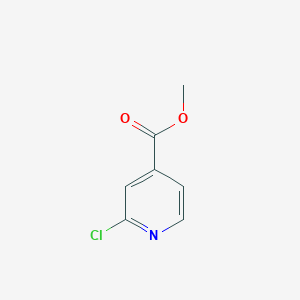

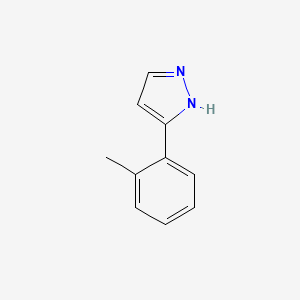

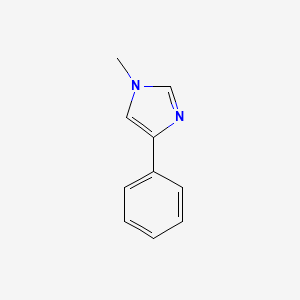

1-Methyl-4-phenyl-1H-imidazole belongs to the class of organic compounds known as phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is a heterocyclic building block used in chemical synthesis .

Synthesis Analysis

A practical synthetic route to an important pharmaceutical intermediate 1-methyl-4-phenyl-1H-imidazol-2-amine, via a three-step sequence involving cyclisation, hydrolysis, and methylation, is reported . Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia .

科学研究应用

Synthesis of Imidazoles

Imidazoles, including 1-Methyl-4-phenylimidazole, are key components to functional molecules that are used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .

Therapeutic Potential

Imidazole derivatives, including 1-Methyl-4-phenylimidazole, show a broad range of chemical and biological properties . They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Inhibitor of Calmodulin-dependent Nitric-oxide Synthase

1-Phenylimidazole is reported to be an inhibitor of calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . It has been used to investigate its effect on the citrulline formation by bovine brain nitric-oxide synthase .

Evaluation of Estrogenicity

Imidazole derivatives have been used in the evaluation of estrogenicity of phenolic xenoestrogens by Saccharomyces cerevisiae-based Lac-Z reporter assay .

Antioxidant Activity

Some imidazole derivatives have been synthesized and evaluated for antioxidant activity using various methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

安全和危害

1-Methyl-4-phenyl-1H-imidazole is combustible and harmful if swallowed. It is toxic in contact with skin and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, including enzymes like cytochrome p450 .

Mode of Action

Imidazole compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, potentially leading to changes in cellular processes.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The properties of imidazole derivatives, including their solubility and stability, can be influenced by factors such as ph and temperature .

属性

IUPAC Name |

1-methyl-4-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-12-7-10(11-8-12)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGYDKACJATEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-phenyl-1H-imidazole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1-methyl-4-phenylimidazole synthesized?

A: 1-Methyl-4-phenylimidazole can be synthesized through the phototransposition of 1-methyl-4-phenylpyrazole (2) upon irradiation with UV light. This reaction occurs with high regiospecificity in methanol. []

Q2: What is the mechanism behind this phototransposition?

A: The phototransposition of 1-methyl-4-phenylpyrazole to 1-methyl-4-phenylimidazole proceeds through a P(4) permutation pathway, confirmed by deuterium labeling studies. [] This pathway involves the formation of an isocyanide intermediate, (E)/(Z)-2-(N-methylamino)-1-phenylethenyl isocyanide (6), which subsequently undergoes photocyclization to yield the final imidazole product. []

Q3: Does the phenyl ring orientation in 1-methyl-4-phenylimidazole differ from its isomer, 1-methyl-2-phenylimidazole?

A: Yes, the phenyl ring orientation differs significantly between the two isomers due to steric interactions. In 1-methyl-4-phenylimidazole, the phenyl ring is rotated by 7.3° from the heterocyclic plane. [] This rotation minimizes steric clashes with the methyl group. In contrast, the steric congestion is much higher in 1-methyl-2-phenylimidazole, leading to a larger phenyl ring rotation (32.3°) and displacement of the methyl group from the heterocyclic plane. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。